8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chlorobut-2-en-1-yl, chlorophenoxy, and hydroxypropyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. The key steps in the synthesis may include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Chlorobut-2-en-1-yl Group: This step may involve the use of chlorinated alkenes under specific conditions to ensure the correct configuration (2Z).
Attachment of the Chlorophenoxy and Hydroxypropyl Groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate chlorophenols and epoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorobut-2-en-1-yl group can be reduced to form saturated butyl derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the chlorobut-2-en-1-yl group may produce butyl derivatives.
Scientific Research Applications
8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-{[(2Z)-3-chloro-2-butenyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-{[(2Z)-3-chloro-2-buten-1-yl]sulfanyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O4S/c1-11(20)7-8-30-19-22-16-15(17(27)23-18(28)24(16)2)25(19)9-13(26)10-29-14-5-3-12(21)4-6-14/h3-7,13,26H,8-10H2,1-2H3,(H,23,27,28)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMDZKAOAUAKG-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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